Cas no 2171549-69-0 (4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 2171549-69-0
- EN300-1539232
- 4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
-
- インチ: 1S/C24H20Cl2N4O5/c25-21-20(22(26)28-12-27-21)30-23(33)18(9-10-19(31)32)29-24(34)35-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,29,34)(H,30,33)(H,31,32)
- InChIKey: LGCMUOGADXCLMU-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=CN=1)Cl)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 514.0810751g/mol
- どういたいしつりょう: 514.0810751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 131Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1539232-0.1g |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1539232-0.05g |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1539232-10000mg |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1539232-250mg |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1539232-1000mg |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1539232-0.25g |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1539232-2.5g |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1539232-0.5g |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1539232-5.0g |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1539232-50mg |
4-[(4,6-dichloropyrimidin-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171549-69-0 | 50mg |
$2829.0 | 2023-09-26 |
4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Comprehensive Analysis of 4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171549-69-0)
The compound 4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171549-69-0) is a highly specialized chemical entity with significant applications in pharmaceutical research and peptide synthesis. Its unique structure, featuring a dichloropyrimidine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for modern drug discovery. Researchers frequently search for "Fmoc-protected amino acid derivatives" and "dichloropyrimidine-based building blocks" due to their relevance in targeted therapy development.
In the context of current trends, this compound aligns with the growing demand for precision medicine and small-molecule inhibitors. Its carbamoyl and butanoic acid functionalities enable covalent binding to biological targets, a hot topic in oncology and immunology research. Questions like "How to optimize Fmoc deprotection in solid-phase peptide synthesis?" or "Role of dichloropyrimidines in kinase inhibition" often dominate academic discussions, highlighting the compound's interdisciplinary importance.
The CAS No. 2171549-69-0 substance exemplifies the convergence of peptide chemistry and heterocyclic drug design. Analytical techniques such as HPLC purification and mass spectrometry characterization are critical for its quality control, addressing common queries about "purity standards for Fmoc intermediates." Its stability under mild acidic conditions makes it preferable for combinatorial library synthesis, a technique widely explored in "AI-driven drug discovery" pipelines.
From a synthetic perspective, the compound's 4,6-dichloropyrimidin-5-yl moiety offers regioselective modification potential, answering frequent search terms like "site-specific functionalization of pyrimidines." Meanwhile, the Fmoc-aminobutanoic acid segment caters to demands for "spacer arms in bioconjugation" – a key requirement for antibody-drug conjugates (ADCs) and diagnostic probes. These attributes position it as a versatile tool for addressing challenges in "next-generation therapeutics."
Environmental and handling considerations for CAS 2171549-69-0 follow standard laboratory protocols for organic intermediates, with particular attention to moisture-sensitive properties. The scientific community actively investigates "green chemistry approaches for Fmoc compounds," reflecting broader sustainability trends. Its compatibility with automated synthesizers also makes it relevant to searches about "high-throughput peptide production" – a critical capability for pandemic-response vaccine development.
In conclusion, 4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid represents a nexus of innovation across multiple domains. Its dual functionality as both a protecting group carrier and bioactive scaffold addresses pressing questions in medicinal chemistry, while its technical specifications meet the rigorous demands of modern pharmaceutical manufacturing. As research continues to explore "multifunctional drug delivery systems," this compound's strategic importance is poised to grow exponentially.
2171549-69-0 (4-(4,6-dichloropyrimidin-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)
- 641613-83-4(Quinoline, 4-butyl-3-fluoro-)
- 2165727-15-9(1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans)
- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)
- 1135137-76-6(2-(Propyn-1-yl)indene)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 2680893-73-4(methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate)
- 1396784-50-1(N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide)
- 21224-15-7(6-ethyl-1,3-benzothiazol-2-amine hydrochloride)




